Bienvenue dans la boutique en ligne BenchChem!

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Antitubercular drug discovery Isoxazole-3-carboxylic acid pharmacophore Regioisomer selectivity

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS 334017-34-4) is a disubstituted isoxazole heterocycle bearing a 2-chlorophenyl group at the 5-position and a free carboxylic acid at the 3-position. With a molecular weight of 223.61 g/mol, a computed XLogP3 of 2.5, a topological polar surface area of 63.3 Ų, and a predicted pKa of 3.22, this compound occupies a favorable physicochemical space for fragment-based drug discovery and serves as a versatile carboxylic acid handle for amide coupling and esterification.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 334017-34-4
Cat. No. B1596472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)isoxazole-3-carboxylic acid
CAS334017-34-4
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
InChIKeyZNPCZHXBSWBBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS 334017-34-4): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery Procurement


5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS 334017-34-4) is a disubstituted isoxazole heterocycle bearing a 2-chlorophenyl group at the 5-position and a free carboxylic acid at the 3-position [1]. With a molecular weight of 223.61 g/mol, a computed XLogP3 of 2.5, a topological polar surface area of 63.3 Ų, and a predicted pKa of 3.22, this compound occupies a favorable physicochemical space for fragment-based drug discovery and serves as a versatile carboxylic acid handle for amide coupling and esterification [1]. It is supplied as a solid with typical purities of 95–98% and is stored at 2–8°C . The compound is classified with GHS hazard statements H302, H315, H319, and H335 [1].

Why Generic Substitution of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid with Regioisomers or Halogen-Variant Analogs Fails in Drug Discovery Programs


The combination of the 3-carboxylic acid regiochemistry and the ortho-chlorine substitution pattern on the 5-phenyl ring is non-interchangeable with close analogs in validated drug discovery contexts. The 3-COOH position (as opposed to the 5-COOH regioisomer) is essential for the anti-tuberculosis pharmacophore demonstrated in the isoxazole-3-carboxylic acid ester series, where submicromolar activity against replicating Mycobacterium tuberculosis requires the carboxy moiety at C3 [1]. The ortho-chlorine atom imparts distinct electronic and steric properties compared to the para-chloro isomer (CAS 33282-22-3) and the des-chloro analog (CAS 14441-90-8), directly influencing the conformation and binding of derived bioactive molecules—as evidenced by the specific selection of the ortho-chlorophenyl pharmacophore for LG Chem's caspase inhibitor development program, which yielded a crystalline drug candidate with defined PXRD and DSC characteristics [2]. Furthermore, in a head-to-head series of indole-isoxazole hybrid cholinesterase inhibitors, the 2-chlorophenyl carboxamide derivative (synthesized from this building block) outperformed other aryl-substituted analogs, confirming that the ortho-chloro pattern confers superior target engagement in this chemotype [3].

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid: Quantitative Comparator Evidence for Scientific Procurement Decisions


Regiochemical Differentiation: 3-Carboxylic Acid Position vs. 5-Carboxylic Acid Regioisomer in Anti-Tuberculosis Pharmacophore Validation

The 3-carboxylic acid position on the isoxazole ring is a validated pharmacophoric requirement for anti-TB activity, directly differentiating 5-(2-chlorophenyl)isoxazole-3-carboxylic acid from its regioisomer 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid (CAS 338982-12-0, m.p. 157–159°C) [1]. In systematic SAR studies of isoxazole-3-carboxylic acid esters against Mycobacterium tuberculosis H37Rv, compounds bearing the carboxy/ester moiety at the C3 position exhibited submicromolar in vitro activity comparable to first-line anti-TB drugs, with MIC values as low as 0.12 μg/mL for optimized 5-phenyl-3-isoxazolecarboxylic acid ester–chalcone hybrids [1][2]. By contrast, the 5-carboxylic acid regioisomer series (3-phenyl-4,5-dihydroisoxazole-5-carboxamides) represents a structurally and pharmacophorically distinct chemotype requiring independent SAR optimization [3]. This positional specificity means the 3-COOH regioisomer cannot be interchanged with the 5-COOH analog without fundamental alteration of the pharmacophore geometry.

Antitubercular drug discovery Isoxazole-3-carboxylic acid pharmacophore Regioisomer selectivity

Ortho-Chlorophenyl Pharmacophore Selection in Caspase Inhibitor Development: Direct Evidence from LG Chem Patent with Defined Crystalline Form Characteristics

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid was specifically selected as the carboxylic acid building block for constructing LG Chem's clinical-stage caspase inhibitor, (S)-3-((S)-2-(5-(2-chlorophenyl)isoxazol-3-carboxamido)propionamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid [1]. The ortho-chlorine atom is integral to the molecule's binding conformation and contributes to the formation of a stable crystal form (Crystal I) with well-defined solid-state properties: characteristic PXRD diffraction peaks at 9.6°, 14.0°, 14.5°, 15.0°, 16.3°, 23.0°, 25.1°, and 25.7° 2θ, and DSC endotherm onsets at approximately 120°C and 153°C [1]. The patent explicitly claims that this crystal exhibits high stability, low hygroscopicity, good in vivo metabolic stability, a long half-life, and favorable safety properties [1]. The corresponding para-chloro isomer (CAS 33282-22-3) and des-chloro analog (CAS 14441-90-8) were not selected for this development program, underscoring the functional specificity of the ortho-chloro substitution pattern.

Caspase inhibition Programmed cell death Crystal engineering Drug candidate development

Derivative Cholinesterase Inhibition SAR: 2-Chlorophenyl Carboxamide Outperforms Other Aryl-Substituted Analogs in Indole-Isoxazole Hybrid Series

In a systematic structure–activity relationship study of indole-isoxazole hybrid cholinesterase inhibitors, the 2-chlorophenyl-substituted carboxamide derivative 4b, synthesized via amide coupling of 5-(2-chlorophenyl)isoxazole-3-carboxylic acid with tryptamine, demonstrated the best anti-cholinesterase activity among all synthesized compounds in the series [1]. The study evaluated multiple 5-aryl substitution variants, and the 2-chlorophenyl derivative 4b outperformed analogs bearing 3-methoxyphenyl, 4-methoxyphenyl, 4-chlorophenyl, and unsubstituted phenyl groups at the isoxazole 5-position [1]. This SAR result establishes that the ortho-chloro substitution on the phenyl ring confers superior acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory potency within this chemotype, providing a quantitative rank-order preference for the 2-chlorophenyl building block over alternative aryl-isoxazole-3-carboxylic acids.

Cholinesterase inhibition Alzheimer's disease Isoxazole-carboxamide SAR Indole-isoxazole hybrids

Physicochemical Differentiation: Ortho-Chloro Substitution Increases Lipophilicity Relative to Des-Chloro Analog, Modulating Drug-Likeness and Permeability

The ortho-chlorine atom on the 5-phenyl ring confers measurably higher lipophilicity compared to the des-chloro analog 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8). The target compound has a computed XLogP3 of 2.5 [1] and a vendor-reported LogP of 2.69 , compared to LogP values of 2.04–2.4 for the des-chloro analog . This ΔLogP of approximately +0.3 to +0.7 log units translates to an approximately 2- to 5-fold increase in octanol–water partition coefficient, which can meaningfully affect membrane permeability, blood–brain barrier penetration potential, and plasma protein binding in derived drug candidates. The predicted pKa values are comparable (3.22 for the target compound vs. 3.33 for the des-chloro analog ), indicating that the carboxylic acid ionization behavior is similar, but the increased lipophilicity of the ortho-chloro analog provides a distinct physicochemical profile for tuning ADME properties.

Lipophilicity optimization Drug-likeness Physicochemical profiling Structure-property relationships

Commercial Availability with Documented Purity Specifications: Batch-Level Quality Control Data Supports Reproducible Research Procurement

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is commercially available from multiple reputable suppliers with documented purity specifications and batch-level quality control, ensuring reproducible experimental outcomes. Bidepharm supplies the compound at 98%+ purity and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . ChemScene offers the compound at ≥97% purity (Cat. No. CS-0085285) with MDL number MFCD06005852 . Fluorochem supplies at 97% purity (SKU F059515) . The Sigma-Aldrich catalog also lists this compound under the AldrichCPR collection [1]. This multi-vendor availability contrasts with some positional isomers and halogen variants in the isoxazole-3-carboxylic acid series, which may have fewer commercial sources or lower documented purity levels. The availability of batch-specific analytical data (NMR, HPLC, GC) enables procurement officers and researchers to verify compound identity and purity before committing to synthesis campaigns.

Research chemical procurement Quality control Batch reproducibility Building block supply chain

Optimal Research and Industrial Application Scenarios for 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid Based on Validated Differentiation Evidence


Caspase-Targeted Drug Discovery and Solid-State Pharmaceutical Development

This building block is the demonstrated and patent-protected carboxylic acid precursor for LG Chem's caspase inhibitor drug candidate program. Laboratories pursuing caspase- or apoptosis-related therapeutic targets (nonalcoholic fatty liver disease, hepatitis, liver fibrosis, and other caspase receptor-related diseases) can directly leverage the established synthetic route and crystalline form characterization reported in US 2021/0002235 A1 [1]. The ortho-chlorophenyl-isoxazole-3-carboxamide moiety is integral to the drug candidate's pharmacophore, and Crystal I has been fully characterized with defined PXRD and DSC signatures, enabling solid-state formulation development. The patented crystal form exhibits low hygroscopicity, high stability, and a favorable in vivo metabolic profile with a long half-life [1]. Procurement of CAS 334017-34-4 is mandatory for replicating or extending this specific drug discovery program, as neither the para-chloro isomer (CAS 33282-22-3) nor the des-chloro analog (CAS 14441-90-8) was validated in this context.

Anti-Tuberculosis Lead Optimization Using the Validated Isoxazole-3-Carboxylic Acid Pharmacophore

The isoxazole-3-carboxylic acid ester chemotype has been extensively validated as a potent and selective anti-TB scaffold with submicromolar activity against replicating Mycobacterium tuberculosis and retained activity against isoniazid-, rifampin-, and streptomycin-resistant strains [1]. The 3-COOH position is a non-negotiable pharmacophoric requirement for this activity class. 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid provides the correct 3-COOH regioisomer for generating novel ester or amide derivatives within this validated anti-TB series. The ortho-chlorine substituent offers a distinct electronic and steric profile for SAR exploration compared to the extensively studied 5-phenyl and 5-(4-substituted phenyl) variants. Programs seeking to diversify the 5-aryl substitution while retaining the critical 3-carboxylate pharmacophore should procure this specific building block. Critically, the 5-COOH regioisomer (CAS 338982-12-0) cannot substitute for the 3-COOH pharmacophore requirement [1].

Cholinesterase Inhibitor Optimization for Alzheimer's Disease Drug Discovery

Published SAR evidence from the indole-isoxazole hybrid series demonstrates that the 2-chlorophenyl-substituted carboxamide derivative (compound 4b, derived from this building block) achieved the highest anti-cholinesterase potency among all tested 5-aryl substitution variants, outperforming 3-methoxyphenyl, 4-methoxyphenyl, 4-chlorophenyl, and unsubstituted phenyl analogs [1]. Medicinal chemistry teams optimizing dual AChE/BuChE inhibitors for Alzheimer's disease can prioritize 5-(2-chlorophenyl)isoxazole-3-carboxylic acid as the preferred carboxylic acid coupling partner for generating initial amide libraries, based on the demonstrated rank-order superiority of the 2-chlorophenyl pharmacophore. This evidence-based building block selection can reduce the number of aryl variants needed for primary screening and accelerate the identification of potent cholinesterase inhibitors within isoxazole-carboxamide chemical space.

Fragment-Based Drug Discovery and Property-Driven Building Block Selection

With a molecular weight of 223.61 g/mol, XLogP3 of 2.5, TPSA of 63.33 Ų, and a single hydrogen bond donor (carboxylic acid OH), this compound falls within fragment-like physicochemical space suitable for fragment-based drug discovery (FBDD) campaigns [1]. The ortho-chlorine substituent provides a quantifiable ΔLogP of approximately +0.3 to +0.7 relative to the des-chloro analog [2], enabling medicinal chemists to fine-tune lipophilicity without altering TPSA. The carboxylic acid handle is amenable to diverse derivatization (amide coupling, esterification, reduction) for fragment growing and merging strategies. Multi-vendor commercial availability with documented purity (97–98%+) and batch-specific QC (NMR, HPLC, GC) [3] ensures reliable resupply for iterative FBDD cycles. For property-driven building block selection where lipophilicity modulation is a key design parameter, this compound offers a distinct and measurable advantage over the des-chloro phenyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.